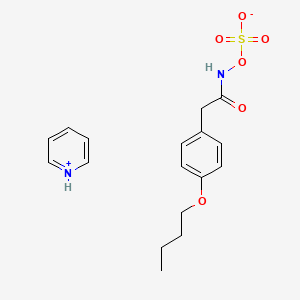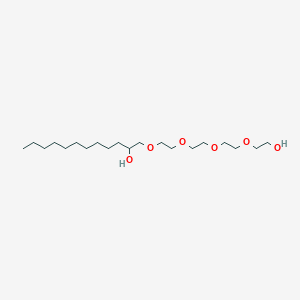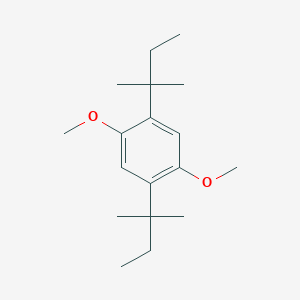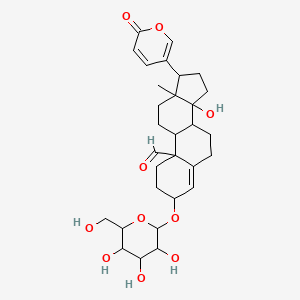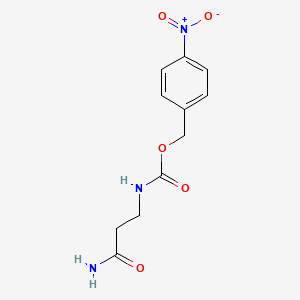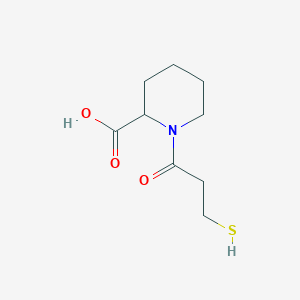
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a sulfanylpropanoyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with 3-sulfanylpropanoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxylic acid group of piperidine-2-carboxylic acid and the sulfanyl group of 3-sulfanylpropanoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Pipecolic Acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the sulfanylpropanoyl group.
Captopril: Contains a sulfanyl group but has a different core structure.
Uniqueness: 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid is unique due to the presence of both the piperidine ring and the sulfanylpropanoyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds.
Propiedades
Número CAS |
73100-02-4 |
|---|---|
Fórmula molecular |
C9H15NO3S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c11-8(4-6-14)10-5-2-1-3-7(10)9(12)13/h7,14H,1-6H2,(H,12,13) |
Clave InChI |
MUEOAIYGGDKMSP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)C(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


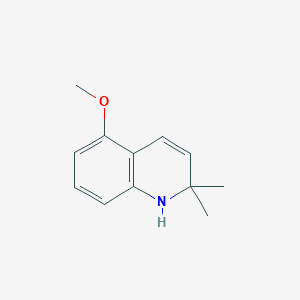

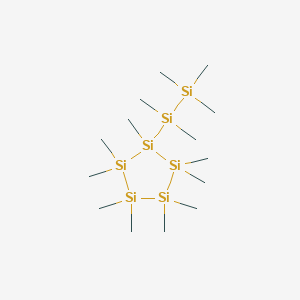
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)

